molecular formula C20H28O2 B12290773 3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

3-Methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol

Cat. No.: B12290773
M. Wt: 300.4 g/mol
InChI Key: IDFSOCUPRSHPDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is a synthetic steroidal compound. Steroidal compounds are known for their diverse biological activities and are often used in medical and research applications. This compound is structurally related to estrogens, which are hormones that play a crucial role in various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol typically involves multiple steps, starting from a suitable steroidal precursor. Common synthetic routes may include:

    Methylation: Introduction of a methyl group at the 7th position.

    Methoxylation: Introduction of a methoxy group at the 3rd position.

    Hydroxylation: Introduction of a hydroxyl group at the 17th position.

Industrial Production Methods

Industrial production of steroidal compounds often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of double bonds or ketones to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Potential use in hormone replacement therapy and treatment of hormonal disorders.

    Industry: Used in the production of pharmaceuticals and research chemicals.

Mechanism of Action

The mechanism of action of (7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol involves its interaction with estrogen receptors. It may mimic or inhibit the action of natural estrogens, leading to changes in gene expression and cellular function. The specific molecular targets and pathways involved depend on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A natural estrogen with similar structural features.

    Ethinylestradiol: A synthetic estrogen used in oral contraceptives.

    Mestranol: Another synthetic estrogen with a methoxy group at the 3rd position.

Uniqueness

(7beta,17beta)-3-Methoxy-7-methyl-estra-1,3,5(10)-trien-17-ol is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacological properties compared to other estrogens.

Properties

IUPAC Name

3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O2/c1-12-10-13-11-14(22-3)4-5-15(13)16-8-9-20(2)17(19(12)16)6-7-18(20)21/h4-5,11-12,16-19,21H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDFSOCUPRSHPDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=CC(=C2)OC)C3C1C4CCC(C4(CC3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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